6-Fluoro-5-methylquinoline-2-carboxylic acid

Catalog No.
S12343690
CAS No.
M.F
C11H8FNO2
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-5-methylquinoline-2-carboxylic acid

Product Name

6-Fluoro-5-methylquinoline-2-carboxylic acid

IUPAC Name

6-fluoro-5-methylquinoline-2-carboxylic acid

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C11H8FNO2/c1-6-7-2-4-10(11(14)15)13-9(7)5-3-8(6)12/h2-5H,1H3,(H,14,15)

InChI Key

PASSNWPMCAWKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=N2)C(=O)O)F

6-Fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic compound with a molecular formula of C11H8FNO2C_{11}H_8FNO_2 and a molecular weight of approximately 205.19 g/mol. This compound features a quinoline ring structure, which is characterized by a bicyclic aromatic system. The specific arrangement of substituents includes a fluoro group at the 6-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 2-position of the quinoline core. These functional groups significantly influence its chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to act as an acid in reactions.
  • Nucleophilic Substitution: The fluoro group can be replaced in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives with altered biological activity.

These reactions enable the compound to be utilized in synthetic pathways for developing new derivatives with potentially enhanced properties.

Research indicates that 6-Fluoro-5-methylquinoline-2-carboxylic acid exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Quinoline derivatives are known for their ability to inhibit bacterial growth and exhibit cytotoxic effects against various tumor cell lines. The presence of the fluoro and carboxylic acid groups enhances its interaction with biological targets, suggesting potential efficacy against diverse pathogens and cancer cells.

The synthesis of 6-Fluoro-5-methylquinoline-2-carboxylic acid typically involves multiple steps:

  • Formation of the Quinoline Core: Starting from appropriate substituted anilines or related compounds, the quinoline structure can be synthesized through cyclization reactions.
  • Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or via electrophilic fluorination methods.
  • Methylation: The methyl group can be introduced through alkylation reactions using methylating agents.
  • Carboxylation: The final step often involves introducing the carboxylic acid functionality through carbonylation or hydrolysis of suitable precursors.

These methods require optimization to ensure high yields and purity of the final product.

6-Fluoro-5-methylquinoline-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in creating antimicrobial and anticancer agents.
  • Research: It serves as a valuable tool in academic research for studying quinoline derivatives and their mechanisms of action.
  • Chemical Synthesis: The compound is used as an intermediate in synthesizing other complex organic molecules.

Understanding the interactions of 6-Fluoro-5-methylquinoline-2-carboxylic acid within biological systems is crucial for elucidating its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Toxicity Evaluations: Assessing potential toxic effects on normal cells compared to cancer cells to determine therapeutic windows.

Such studies provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-Fluoro-5-methylquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-6-fluoroquinoline-2-carboxylic acidC11H9FN2O2C_{11}H_9FN_2O_2Lacks methyl group at position 5
8-Aminoquinoline-2-carboxylic acidC9H8N2O2C_{9}H_8N_2O_2No fluorine substitution
6-Fluoroquinoline-2-carboxylic acidC9H7FNO2C_{9}H_7FNO_2Lacks amino substitution at position 8

The uniqueness of 6-Fluoro-5-methylquinoline-2-carboxylic acid lies in its specific combination of functional groups that enhance its biological activity while maintaining structural integrity conducive to further modifications. This distinct profile makes it particularly promising for drug development compared to its analogs, which may lack one or more active functional groups necessary for therapeutic efficacy.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.05390666 g/mol

Monoisotopic Mass

205.05390666 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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